what are the properties of 4-fluoro-3-methoxyaniline hydrochloride
what are the properties of 4-fluoro-3-methoxyaniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-methoxyaniline hydrochloride is a halogenated and methoxylated aniline derivative that holds potential as a building block in medicinal chemistry and materials science. Its structural features—a fluorine atom, a methoxy group, and an aniline moiety—provide a versatile scaffold for the synthesis of more complex molecules with potential biological activity. This technical guide provides a summary of the available physicochemical properties, a general synthetic approach, and safety information for 4-fluoro-3-methoxyaniline hydrochloride.
Core Properties
While detailed experimental data for 4-fluoro-3-methoxyaniline hydrochloride is not extensively available in public literature, the following tables summarize its known properties and those of its corresponding free base, 4-fluoro-3-methoxyaniline.
Table 1: Physicochemical Properties of 4-Fluoro-3-methoxyaniline Hydrochloride
| Property | Value | Reference |
| CAS Number | 22510-10-7 | [1] |
| Molecular Formula | C₇H₉ClFNO | [1] |
| Molecular Weight | 177.6 g/mol | [2] |
| Appearance | Light brown to gray solid | |
| Melting Point | 248-250 °C | [1] |
| Solubility | Data not available. Expected to have higher solubility in polar solvents compared to the free base. | |
| Storage | Sealed in dry, Room Temperature | [1] |
Table 2: Properties of the Free Base (4-Fluoro-3-methoxyaniline)
| Property | Value | Reference |
| CAS Number | 64465-53-8 | [3] |
| Molecular Formula | C₇H₈FNO | [3] |
| Molecular Weight | 141.14 g/mol | [3] |
| Appearance | Solid | [3] |
| Hazard Codes | Xn, Xi | [4] |
| Risk Statements | 20/21/22-36/37/38-52 | [4] |
| Safety Statements | 26-36/37/39 | [4] |
Synthesis and Experimental Protocols
Step 1: Synthesis of 4-Fluoro-3-methoxyaniline (Free Base)
A plausible synthetic route to 4-fluoro-3-methoxyaniline involves the reduction of a corresponding nitroaromatic precursor. A general procedure is described in the literature for the synthesis of the free base from 2-fluoro-5-nitroanisole[4].
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Reaction: Reduction of 2-fluoro-5-nitroanisole.
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Reagents: 2-fluoro-5-nitroanisole, iron powder, ethanol, and concentrated hydrochloric acid[4].
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General Procedure:
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Suspend 2-fluoro-5-nitroanisole and iron powder in ethanol[4].
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Heat the suspension to 50 °C[4].
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Add concentrated hydrochloric acid dropwise at 0 °C[4].
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Stir the reaction mixture at 20 °C for 18 hours[4].
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Filter the reaction mixture through diatomaceous earth and wash the filter cake with ethanol[4].
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Combine the filtrate and washings and concentrate under reduced pressure to remove ethanol[4].
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Neutralize the residue with solid sodium carbonate (Na₂CO₃)[4].
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Extract the product with ethyl acetate.
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Wash the combined organic phases with water and saturated brine, then dry over anhydrous sodium sulfate (Na₂SO₄)[4].
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Concentrate the organic phase under reduced pressure to yield 4-fluoro-3-methoxyaniline.
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Step 2: Formation of the Hydrochloride Salt
The conversion of the free base aniline to its hydrochloride salt is a standard acid-base reaction.
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Reaction: Protonation of the amino group of 4-fluoro-3-methoxyaniline with hydrochloric acid.
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Reagents: 4-fluoro-3-methoxyaniline, a suitable organic solvent (e.g., diethyl ether, ethanol), and a source of hydrogen chloride (e.g., anhydrous HCl gas or a solution of HCl in a compatible solvent).
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General Procedure:
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Dissolve the synthesized 4-fluoro-3-methoxyaniline in a suitable anhydrous organic solvent.
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Slowly add a solution of hydrochloric acid in the same or a compatible solvent, or bubble anhydrous HCl gas through the solution, while stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with a small amount of the solvent, and dry under vacuum.
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Spectral Data
Applications in Drug Development
While specific applications of 4-fluoro-3-methoxyaniline hydrochloride in drug development are not documented in the available literature, aniline derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The isomer, 3-fluoro-4-methoxyaniline, for example, is used in the synthesis of kinase inhibitors for cancer therapy and mGluR1 antagonists for chronic pain management[6].
Given its structure, 4-fluoro-3-methoxyaniline hydrochloride could plausibly be utilized as a synthetic intermediate in the development of various therapeutic agents, including but not limited to:
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Kinase Inhibitors: The aniline moiety can serve as a key pharmacophore for binding to the hinge region of protein kinases.
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GPCR Modulators: It can be incorporated into scaffolds targeting G-protein coupled receptors.
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Enzyme Inhibitors: The substituted phenyl ring can be used to explore structure-activity relationships in the design of enzyme inhibitors.
The following diagram illustrates a hypothetical signaling pathway where a kinase inhibitor, potentially synthesized using a 4-fluoro-3-methoxyaniline-derived scaffold, could act.
Safety Information
A Material Safety Data Sheet (MSDS) is available for 4-fluoro-3-methoxyaniline hydrochloride[7]. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. For the free base, the hazard classifications include being harmful if swallowed, causing skin irritation, risk of serious damage to eyes, and being irritating to the respiratory system[3].
Conclusion
4-Fluoro-3-methoxyaniline hydrochloride is a chemical intermediate with potential for use in synthetic chemistry, particularly in the field of drug discovery. While comprehensive data on its properties and applications are limited in the public domain, this guide provides a summary of the currently available information. Further research and characterization are necessary to fully elucidate its properties and potential applications. Researchers and drug development professionals are encouraged to obtain detailed analytical data from commercial suppliers or through their own characterization efforts.
References
- 1. 22510-10-7 CAS MSDS (4-FLUORO-3-METHOXYANILINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. acubiochem.com [acubiochem.com]
- 3. 4-氟-3-甲氧基苯胺 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Fluoro-3-methoxyaniline CAS#: 64465-53-8 [amp.chemicalbook.com]
- 5. 4-Fluoro-3-methoxyaniline(64465-53-8) 1H NMR [m.chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. 4-FLUORO-3-METHOXYANILINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]






